Product packaging for Decahydroquinoline-3-carboxylic acid(Cat. No.:)

Decahydroquinoline-3-carboxylic acid

Cat. No.: B13208078
M. Wt: 183.25 g/mol
InChI Key: QTEVAKSTUJYKSC-UHFFFAOYSA-N
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Description

Decahydroquinoline-3-carboxylic acid is a versatile organic compound featuring a fused bicyclic structure that incorporates a carboxylic acid functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research. The molecular formula is C10H17NO2 . This compound belongs to the decahydroquinoline chemical class, which has been identified as a key structural motif in several biologically active molecules . Notably, the dihydroquinoline-3-carboxylic acid scaffold has been extensively investigated as a pharmacophore for developing potent inhibitors of HIV-1 integrase, a crucial viral enzyme for antiretroviral therapy . Furthermore, various decahydroquinoline natural alkaloids have been isolated from sources such as Neotropical poison frogs and are known to exhibit significant activity on the nervous system, including modulation of nicotinic acetylcholine receptors, which is a target of interest for neurological research . The carboxylic acid group present in the structure is a common feature in active esterification processes, such as the Steglich esterification, which is frequently employed to create diverse derivatives for structure-activity relationship (SAR) studies . Researchers value this compound for its potential as a building block in synthesizing novel molecules for pharmacological screening and as a core structure for developing new enzyme inhibitors or receptor modulators. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B13208078 Decahydroquinoline-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h7-9,11H,1-6H2,(H,12,13)

InChI Key

QTEVAKSTUJYKSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(CN2)C(=O)O

Origin of Product

United States

Foundational Significance of the Decahydroquinoline Scaffold in Chemical Biology and Medicinal Chemistry Research

The decahydroquinoline (B1201275) scaffold, the structural core of Decahydroquinoline-3-carboxylic acid, is a recurring motif in a variety of biologically active compounds, including a large subgroup of poison frog alkaloids. mdpi.com Its significance stems from its versatile and tunable three-dimensional structure. This saturated heterocyclic system allows for precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. frontiersin.org

In medicinal chemistry, quinoline (B57606) and its saturated derivatives are considered "privileged structures" because they can bind to a diverse range of biological targets, making them valuable starting points for drug design. nih.govnih.govrsc.org The functionalization of the quinoline ring at its various positions can lead to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. frontiersin.orgnih.gov The inherent properties of the nitrogen-containing bicyclic system allow it to serve as an intriguing building block in the synthesis of novel therapeutic compounds. frontiersin.org The skin extracts of Neotropical poison frogs, for instance, contain over 50 types of decahydroquinoline alkaloids, many of which exhibit notable biological activities on the nervous system, highlighting the scaffold's importance in nature. mdpi.com

Historical Trajectories and Milestones in Decahydroquinoline 3 Carboxylic Acid Research

Research into decahydroquinoline-2-carboxylic acid, a closely related isomer, provides historical context for the therapeutic potential of this compound class. A significant milestone was the discovery of its potent inhibitory activity against the angiotensin-converting enzyme (ACE). google.com ACE is responsible for converting the decapeptide Angiotensin I into the powerful pressor agent Angiotensin II, which is implicated as a cause of some forms of hypertension. google.com

In the late 1970s and early 1980s, researchers identified that compounds based on the decahydroquinoline-carboxylic acid structure could effectively interrupt this pathway. A patent from that era describes the synthesis of 1-(3-Benzoylthio-1-oxopropyl)-decahydroquinoline-2-carboxylic acid, which demonstrated noteworthy activity in inhibiting ACE isolated from rabbit lung tissue in vitro. google.com This discovery positioned the decahydroquinoline-carboxylic acid framework as a promising candidate for developing orally active antihypertensive drugs, marking a key moment in the exploration of its medicinal applications. google.com This foundational work paved the way for further investigation into related structures, including the 3-carboxylic acid isomer, as researchers sought to optimize activity and pharmacokinetic properties.

Current Research Landscape and Strategic Directions for Decahydroquinoline 3 Carboxylic Acid Investigations

The current research landscape for quinoline-3-carboxylic acid derivatives, including the decahydroquinoline (B1201275) variant, is vibrant and focused on discovering new therapeutic applications. Synthetic chemists are actively developing efficient and novel routes to create libraries of these compounds with diverse substitutions. mdpi.com The primary strategic direction is the exploration of these derivatives against a wide range of biological targets.

Key areas of contemporary investigation include:

Anticancer Activity : Researchers are synthesizing new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and testing their efficacy against cancer cell lines, such as breast cancer. mdpi.com The quinoline (B57606) scaffold is considered a promising base for creating new anticancer drugs due to its broad biological activity and potential for patient safety. mdpi.com

Enzyme Inhibition : Beyond ACE, derivatives are being designed as inhibitors for other crucial enzymes. For example, various 3-quinoline carboxylic acid derivatives have been synthesized and identified as inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov Similarly, quinoline-based analogues have been developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for autoimmune disorders and cancer. nih.gov

Antimicrobial Agents : The synthesis of novel quinoline-3-carboxylic acids and related pyrimidoquinoline derivatives continues to be a strategy for developing new antimicrobial agents. nih.gov

The general approach involves modifying the core scaffold to enhance interaction with specific biological targets, improve metabolic stability, and increase bioavailability. nih.govnumberanalytics.com

The Decahydroquinoline 3 Carboxylic Acid Moiety As a Privileged Structure and Pharmacophore in Drug Discovery

Convergent and Divergent Synthetic Routes to the Decahydroquinoline (B1201275) Core

The construction of the decahydroquinoline ring system can be approached through various synthetic strategies, including both convergent methods that bring together large fragments in late stages and divergent methods that allow for the creation of multiple derivatives from a common intermediate. nih.govnih.gov

Hydrogenation-Based Approaches to Saturated Quinoline Systems

A primary and straightforward method for the synthesis of the decahydroquinoline core is the complete reduction of the corresponding aromatic quinoline system. This transformation is typically achieved through catalytic hydrogenation. The process often occurs in a stepwise manner, first yielding 1,2,3,4-tetrahydroquinoline, which can then be further hydrogenated to the fully saturated decahydroquinoline. gatech.edu

The choice of catalyst and reaction conditions is crucial for achieving complete saturation. Platinum-based catalysts, such as platinum oxide (Adams' catalyst), have been shown to be effective for the hydrogenation of quinoline to tetrahydroquinoline and subsequently to decahydroquinoline. gatech.edu The reaction is often carried out in an acidic medium, like acetic acid, under hydrogen pressure. gatech.edu Other catalytic systems, including palladium on carbon (Pd/C), can also be employed, sometimes in transfer hydrogenation protocols using hydrogen donors like ammonium (B1175870) formate. eurekaselect.combohrium.com While many studies focus on the synthesis of tetrahydroquinolines, the principles can be extended to achieve the perhydrogenated decahydroquinoline structure with more forcing conditions. gatech.edunih.gov

For the synthesis of this compound specifically, the hydrogenation of quinoline-3-carboxylic acid is a direct approach. However, care must be taken to avoid decarboxylation under harsh reaction conditions. eurekaselect.com The stability of the carboxylic acid group during hydrogenation is a key consideration in this synthetic route.

Table 1: Catalytic Systems for Hydrogenation of Quinoline Derivatives
CatalystHydrogen SourceProductReference
Platinum Oxide (Adams' catalyst)H₂ gasTetrahydroquinoline/Decahydroquinoline gatech.edu
Pd/CAmmonium formate1,2,3,4-Tetrahydroquinolines eurekaselect.combohrium.com
Cobalt-amido cooperative catalystH₃N·BH₃1,2-Dihydroquinolines/Tetrahydroquinolines nih.gov
Ru(η³-methallyl)₂(cod)–PhTRAPH₂ gas5,6,7,8-Tetrahydroquinolines dicp.ac.cnrsc.org

Cycloaddition Strategies in Decahydroquinoline Synthesis (e.g., Diels-Alder Reactions, [3+3] Cycloadditions)

Cycloaddition reactions offer a powerful and stereocontrolled method for the construction of the carbocyclic portion of the decahydroquinoline skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly valuable tool. khanacademy.org A common strategy involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be further elaborated to the decahydroquinoline system. nih.gov For instance, a diastereoselective route to a cis-decahydroquinoline (B84933) core has been developed starting from a Diels-Alder cycloaddition to create a disubstituted cyclohexene. nih.gov This intermediate is then subjected to a series of reactions, including a Knoevenagel condensation and an intramolecular lactam formation, to build the nitrogen-containing ring. nih.gov

Another powerful strategy is the [3+3] cycloaddition, which involves the reaction of a three-carbon synthon with another three-atom component to form a six-membered ring. This approach has been utilized in the synthesis of piperidines, the core heterocyclic ring of decahydroquinolines. rsc.org By carefully designing the reacting partners, this methodology can be adapted for the construction of the decahydroquinoline framework, offering a convergent and efficient route to the target molecule.

Cascade and Tandem Reaction Sequences for Decahydroquinoline Ring Formation

Cascade, or tandem, reactions provide an elegant and efficient approach to the synthesis of complex molecules like this compound by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.org These processes are atom-economical and can significantly shorten synthetic sequences.

For the formation of the decahydroquinoline ring, a cascade sequence could be envisioned to initiate from acyclic precursors. For example, a tandem reaction involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization has been used for the one-pot synthesis of substituted tetrahydroquinolines. rsc.org While this example leads to a partially saturated system, the concept can be extended to design cascade reactions that result in the fully saturated decahydroquinoline core. The development of multifunctional catalysts that can promote sequential transformations is key to the success of such strategies. rsc.org

Biomimetic Synthetic Pathways to Decahydroquinoline Alkaloid Scaffolds

Nature provides a rich source of inspiration for the synthesis of complex molecules. Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products. Many decahydroquinoline alkaloids, such as those found in the skin of poison frogs, are synthesized in nature through elegant cyclization reactions. nih.gov These natural strategies can be adapted for the laboratory synthesis of the decahydroquinoline core.

A biomimetic approach might involve the cyclization of a linear precursor containing appropriately placed functional groups that mimic the biosynthetic intermediates. This strategy has been successfully applied to the synthesis of various decahydroquinoline-containing natural products, demonstrating the power of learning from nature's synthetic blueprints.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound isomers is of paramount importance.

Asymmetric Catalysis in Chirality Induction for this compound Precursors

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. In the context of this compound, asymmetric hydrogenation of a quinoline precursor is a key strategy for introducing chirality.

The use of chiral transition metal catalysts, particularly those based on iridium and ruthenium with chiral ligands, has proven highly effective in the asymmetric hydrogenation of quinolines to produce optically active 1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.govpku.edu.cndicp.ac.cndicp.ac.cn These chiral tetrahydroquinolines are valuable precursors that can be further hydrogenated, with the existing stereocenters directing the stereochemistry of the newly formed centers in the carbocyclic ring, to yield specific stereoisomers of decahydroquinoline. The choice of chiral ligand is critical in controlling the enantioselectivity of the initial hydrogenation step. dicp.ac.cn

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of Quinolines
Catalyst SystemSubstrate TypeProductEnantioselectivity (ee)Reference
[Ir(COD)Cl]₂/(S,SP)-N,P ligands/I₂2-Alkyl-substituted quinolinesChiral TetrahydroquinolinesUp to 92% dicp.ac.cn
Cationic Ru(II)/η⁶-arene-N-monosulfonylated diamine complexesVarious quinoline derivativesChiral TetrahydroquinolinesUp to >99% nih.govdicp.ac.cn
Ru(η³-methallyl)₂(cod)–PhTRAP8-Substituted quinolinesChiral 5,6,7,8-TetrahydroquinolinesUp to 91:9 er rsc.orgsemanticscholar.org

Chiral Pool Approaches and Auxiliary-Mediated Syntheses

The asymmetric synthesis of this compound derivatives frequently employs chiral pool and auxiliary-mediated strategies to achieve high levels of stereocontrol. These methodologies capitalize on existing sources of chirality to direct the formation of new stereocenters.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For instance, amino acids such as L-tryptophan can serve as precursors. Through a sequence of chemical transformations, including hydrogenation and cyclization, the inherent chirality of the starting amino acid guides the stereochemical outcome, leading to the formation of optically active decahydroquinoline frameworks. youtube.comuh.edu

Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary then directs the stereoselective course of subsequent reactions. A common example is the use of Evans' chiral auxiliaries (oxazolidinones). An achiral precursor can be acylated with a chiral oxazolidinone, and the steric bulk of the auxiliary directs the facial selectivity of reactions like cycloadditions. Once the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. Another approach involves the use of chiral sulfinimines, where the sulfinyl group directs nucleophilic additions or cycloadditions, which after subsequent removal of the directing group, affords the desired enantiopure decahydroquinoline derivative.

Diastereoselective Control in this compound Synthesis (e.g., cis/trans Isomerism)

Controlling the diastereoselectivity, particularly the relative stereochemistry of the ring fusion (cis or trans), is a critical challenge in the synthesis of this compound. The desired isomerism is often dictated by the synthetic route and reaction conditions.

The catalytic hydrogenation of quinoline precursors is a key method for establishing the stereochemistry of the ring junction. The choice of catalyst and reaction conditions significantly influences the outcome. For instance, heterogeneous catalysts such as platinum oxide (PtO₂) or rhodium on alumina (B75360) often favor the formation of the cis-fused decahydroquinoline system. nih.govprepchem.com This is attributed to the substrate adsorbing onto the catalyst surface from its less sterically hindered face, leading to the delivery of hydrogen from the same side and resulting in the cis configuration. nih.gov Conversely, dissolving metal reductions can sometimes favor the formation of the thermodynamically more stable trans-fused isomer.

Intramolecular reactions are also pivotal in controlling stereochemistry. For example, an intramolecular nitrile oxide cycloaddition (INOC) reaction has been utilized to synthesize the cis-decahydroquinoline ring system. scispace.com The stereochemical outcome of such cyclizations is often dependent on the conformation of the acyclic precursor and the transition state geometry. In a diastereoselective approach to 3,7,8-trisubstituted cis-decahydroquinolines, the stereochemistry of the substituents was controlled by the cis-substitution of the starting cyclohexene ring. nih.gov

The following table summarizes the influence of different synthetic methods on the diastereomeric outcome:

Synthetic MethodCatalyst/ReagentPredominant IsomerReference(s)
Catalytic HydrogenationPlatinum Oxide (PtO₂)cis nih.govprepchem.com
Catalytic HydrogenationRhodium on Aluminacis
Intramolecular Nitrile Oxide Cycloadditioncis scispace.com
Knoevenagel Condensation/Intramolecular Lactam FormationTertiary Amine Catalystcis nih.gov
Pd(II)-catalyzed Intramolecular N-alkylationPd(II)cis researchgate.net
Ag(I)-catalyzed Intramolecular N-alkylationAg(I)trans researchgate.net

Resolution Techniques for Enantiopure this compound Derivatives

When a synthetic route produces a mixture of enantiomers, resolution techniques are necessary to isolate the desired pure stereoisomer.

One of the most established methods is classical resolution via diastereomeric salt formation . This involves treating the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine (e.g., (S)-phenylethylamine), to form a pair of diastereomeric salts. nih.govunimi.it These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.gov After separation, the individual diastereomeric salts are treated with acid to liberate the enantiomerically pure carboxylic acid. nih.govunimi.it

Chromatographic methods offer a powerful alternative for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly resolve racemic mixtures. The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and enabling their separation.

Enzymatic resolution provides a highly selective method for separating enantiomers. Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic this compound, allowing the unreacted enantiomer to be separated from the esterified product.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold is a versatile platform that can be modified at both the carboxylic acid moiety and the ring system to generate a diverse range of derivatives.

Modification of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid functional group is readily amenable to a variety of chemical transformations. numberanalytics.com

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol. ajchem-a.com

Amidation: Amides are typically formed by coupling the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is fundamental in peptide synthesis and allows for the introduction of a wide array of substituents.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This alcohol can then serve as a handle for further functionalization.

Introduction of Substituents on the Decahydroquinoline Ring System

Substituents can be introduced onto the decahydroquinoline ring to modulate the properties of the molecule.

N-Functionalization: The secondary amine of the decahydroquinoline ring can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation is typically performed with acyl chlorides or anhydrides. ucl.ac.be

C-H Functionalization: While more challenging, direct C-H functionalization of the saturated carbocyclic rings is an emerging area. These methods often rely on directing groups to achieve site-selectivity.

Synthesis from Substituted Precursors: A common strategy is to start with an already substituted quinoline precursor and then perform the hydrogenation to obtain the corresponding substituted decahydroquinoline. google.com This allows for the introduction of a wide variety of substituents at various positions on the aromatic portion of the ring system. The electronic nature of these substituents (electron-donating or electron-withdrawing) can influence the reactivity of the ring. libretexts.org

The following table provides examples of derivatization strategies:

Position of FunctionalizationReaction TypeReagentsResulting Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Nitrogen (N1)N-AlkylationAlkyl Halide, BaseN-Alkyl
Nitrogen (N1)N-AcylationAcyl Chloride, BaseN-Acyl
Ring CarbonsHydrogenation of Substituted QuinolineH₂, CatalystPre-existing Substituent

Synthesis of Polycyclic Systems Incorporating the this compound Unit

The rigid, bicyclic structure of this compound makes it an excellent building block for the synthesis of more complex, polycyclic systems.

One approach involves intramolecular cyclization reactions . A decahydroquinoline derivative bearing a reactive functional group on a side chain can be induced to cyclize, forming a new ring fused to the original scaffold.

Ring-closing metathesis (RCM) is another powerful technique. A decahydroquinoline derivative functionalized with two terminal alkene tethers can be treated with a Grubbs' catalyst to form a new carbocyclic or heterocyclic ring.

The decahydroquinoline unit can also be incorporated into larger polycyclic frameworks through tandem reactions . For instance, a combination of an aza-Prins reaction and an electrocyclic ring opening has been used to construct highly fused tetracyclic compounds. nih.gov These strategies enable the construction of complex, three-dimensional molecules with potential applications in various fields of chemistry.

Investigation of Reaction Mechanisms in this compound Formation and Derivatization

The formation and derivatization of this compound are governed by fundamental principles of organic reaction mechanisms. A thorough understanding of these mechanisms is crucial for the optimization of existing synthetic routes and the rational design of new chemical transformations.

The synthesis of the decahydroquinoline ring system can be achieved through various strategies, most notably the catalytic hydrogenation of quinoline-3-carboxylic acid. This transformation involves the reduction of both the pyridine (B92270) and benzene (B151609) rings of the quinoline nucleus. The mechanism of this heterogeneous catalytic hydrogenation is complex and proceeds through a series of steps on the surface of a metal catalyst, such as platinum or palladium.

Initially, the quinoline-3-carboxylic acid molecule adsorbs onto the catalyst surface. Hydrogen gas (H₂) also adsorbs onto the surface and dissociates into hydrogen atoms. These highly reactive hydrogen atoms are then transferred stepwise to the unsaturated bonds of the quinoline ring system. The reduction of the pyridine ring is generally more facile than that of the benzene ring. The reaction proceeds through partially hydrogenated intermediates, such as tetrahydroquinoline and octahydroquinoline species, before the fully saturated decahydroquinoline ring is formed. The stereochemistry of the final product is influenced by the choice of catalyst, solvent, and reaction conditions, which can direct the diastereoselectivity of the hydrogenation.

Derivatization of the carboxylic acid group of this compound typically involves nucleophilic acyl substitution. msu.edu The carboxyl group itself is relatively unreactive towards nucleophiles. Therefore, it often requires activation to facilitate transformation into derivatives such as esters, amides, and acid chlorides.

One common activation method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). khanacademy.org The mechanism of this transformation begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur or carbonyl carbon of the activating reagent. khanacademy.org This is followed by the elimination of a leaving group and subsequent nucleophilic attack by the chloride ion to yield the highly reactive acyl chloride. khanacademy.org

Once the acyl chloride is formed, it can readily react with a variety of nucleophiles. For instance, in esterification, an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion yields the ester. A similar mechanistic pathway is followed in the formation of amides, where an amine serves as the nucleophile.

Alternatively, direct condensation of the carboxylic acid with an alcohol or amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC). The mechanism of DCC-mediated coupling involves the activation of the carboxylic acid by its addition to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide and dicyclohexylurea as a byproduct. khanacademy.org

The investigation of these reaction mechanisms often employs a combination of experimental and computational techniques. Kinetic studies can provide insights into the rate-determining steps of a reaction, while isotopic labeling can be used to trace the path of atoms throughout a transformation. Spectroscopic methods, such as NMR and mass spectrometry, are invaluable for the identification of transient intermediates. Computational chemistry, through methods like density functional theory (DFT), allows for the modeling of reaction pathways and the calculation of activation energies, providing a deeper understanding of the underlying electronic and steric factors that control the reactivity.

A summary of common derivatization reactions of the carboxylic acid group and their general mechanistic class is presented in the table below.

DerivativeReagent(s)General Mechanism
Acyl ChlorideSOCl₂ or (COCl)₂Nucleophilic Acyl Substitution
EsterAlcohol, Acid CatalystFischer Esterification (Nucleophilic Acyl Substitution)
EsterAlcohol, Acyl ChlorideNucleophilic Acyl Substitution
AmideAmine, Coupling Agent (e.g., DCC)Nucleophilic Acyl Substitution
AmideAmine, Acyl ChlorideNucleophilic Acyl Substitution

Elucidation of Stereochemical Influence on Biological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of chiral molecules like this compound derivatives. nih.govnih.gov The orientation of substituents in three-dimensional space dictates how a molecule can interact with its biological target, influencing both binding affinity and efficacy.

Research into conformationally constrained analogues of glutamate, such as decahydroisoquinoline-3-carboxylic acids, has demonstrated the profound impact of stereochemistry on receptor affinity and selectivity. nih.gov In a study focused on N-methyl-D-aspartate (NMDA) receptor antagonists, various diastereomers of the decahydroisoquinoline (B1345475) nucleus were synthesized to probe the spatial and steric requirements for receptor binding. nih.gov This systematic variation of stereocenters allowed for a detailed examination of how the relative orientation of the carboxylic acid and other substituents affects interaction with the NMDA receptor binding pocket. nih.gov

The general principle remains that because biological targets such as enzymes and receptors are themselves chiral, they can exhibit a high degree of stereospecificity in their interactions with ligands. nih.govnih.gov

Correlation of Functional Group Variation with Pharmacological Potency and Selectivity

The modification of functional groups on the this compound scaffold is a key strategy in medicinal chemistry to modulate pharmacological potency and selectivity. By systematically altering substituents, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.

A compelling example of this is seen in the development of 6-substituted decahydroisoquinoline-3-carboxylic acids as NMDA receptor antagonists. nih.gov In this series, the introduction of different functional groups at the 6-position of the decahydroisoquinoline ring system led to significant variations in binding affinity and antagonist potency. nih.gov

Specifically, derivatives featuring a phosphonate (B1237965) group or a tetrazole ring at the 6-position were identified as particularly potent and selective NMDA receptor antagonists. nih.gov The phosphonate-substituted analogue, for instance, demonstrated a high affinity for the NMDA receptor, with an IC50 value of 55 nM for displacing the radioligand [3H]CGS19755. nih.gov The tetrazole-containing derivative also showed significant, albeit lower, affinity. nih.gov These findings underscore the critical role that acidic bioisosteres, such as phosphonates and tetrazoles, can play in enhancing the pharmacological profile of a lead compound.

The following table summarizes the in vitro activity of two key 6-substituted decahydroisoquinoline-3-carboxylic acid analogues at the NMDA receptor. nih.gov

Compound ID6-Substituent[3H]CGS19755 Displacement IC50 (nM)NMDA Antagonism IC50 (µM)
31a Phosphonate55 ± 140.15 ± 0.01
32a Tetrazole856 ± 1361.39 ± 0.29

This data clearly illustrates how the choice of functional group directly correlates with pharmacological potency.

Conformational Analysis of this compound Isomers and Their Role in Ligand-Target Recognition

The three-dimensional shape, or conformation, that a molecule adopts in solution is crucial for its ability to be recognized by and bind to a biological target. mdpi.com For flexible molecules like this compound, which can exist in multiple low-energy conformations, understanding the preferred conformation is key to deciphering the structure-activity relationship.

Conformational analysis of related structures, such as the epimeric cis-decahydroquinoline-5-carboxylic acids, has provided insights into how molecular shape influences biological activity. nih.gov In these studies, proton nuclear magnetic resonance (1H NMR) spectroscopy was employed to determine the preferred solution conformations of the diastereomers. nih.gov By analyzing the coupling constants and chemical shifts of the protons in the decahydroquinoline ring system, researchers were able to deduce the predominant chair conformations and the axial or equatorial orientation of the carboxylic acid group. nih.gov

This conformational information was then used to develop a preliminary hypothesis to explain the observed stereoselective, albeit weak, inhibition of GABA uptake. nih.gov The hypothesis likely relates the spatial positioning of the key pharmacophoric elements—the nitrogen atom and the carboxylic acid group—in the preferred conformation to the binding requirements of the GABA transporter protein. nih.gov This approach highlights the importance of integrating conformational analysis into drug design to ensure that a molecule presents the correct three-dimensional arrangement of functional groups for optimal interaction with its target.

Molecular Recognition Studies of this compound Derivatives with Biological Targets

The ability of a molecule to bind with high affinity and selectivity to its intended protein target is a cornerstone of its therapeutic potential. This compound derivatives have been investigated for their binding to various proteins.

Derivatives of the isomeric decahydroisoquinoline-3-carboxylic acid have shown significant binding affinity and selectivity for the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. nih.gov The binding affinity of these compounds was assessed through radioligand displacement assays, which measure the ability of a compound to compete with a known radiolabeled ligand for binding to the receptor. nih.gov For example, the 6-phosphonate substituted decahydroisoquinoline-3-carboxylic acid derivative exhibited a potent IC50 value of 55 nM in displacing [3H]CGS19755, indicating a strong interaction with the NMDA receptor. nih.gov The selectivity was demonstrated by comparing the binding to NMDA receptors with binding to other excitatory amino acid receptors, such as AMPA and kainate receptors. nih.gov

Beyond the nervous system, the broader quinoline-3-carboxylic acid scaffold has been explored for its interaction with other protein classes. For instance, various derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2, a protein implicated in cancer. nih.gov This research identified several compounds with IC50 values in the low micromolar range, demonstrating that the quinoline-3-carboxylic acid core can be adapted to bind to the ATP-binding site of kinases. nih.gov

The table below presents the binding affinities of selected decahydroisoquinoline-3-carboxylic acid derivatives for the NMDA receptor. nih.gov

Compound ID[3H]CGS19755 Displacement IC50 (nM)
31a 55 ± 14
32a 856 ± 136

While specific kinetic studies on this compound as an HIV-1 integrase inhibitor are not detailed in the provided context, the broader class of quinoline derivatives has been a focus of such research. For instance, styrylquinoline derivatives have been shown to be efficient inhibitors of the 3'-processing activity of HIV-1 integrase, with IC50 values in the low micromolar range. nih.gov Kinetic studies revealed that these compounds act in a competitive manner, with Ki values between 400 and 900 nM, suggesting they prevent the recognition of the viral DNA by the enzyme. nih.gov

More directly related, a kinetic study of a 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid derivative demonstrated its inhibitory effect on the HIV-1 enzyme reverse transcriptase (RT). researchgate.net This compound was found to inhibit the RNA-dependent DNA polymerase activity of RT through an uncompetitive mode of action with respect to the incorporation of dTTP and a noncompetitive mode with respect to the template/primer uptake. researchgate.net This kinetic profile suggests that the inhibitor has a greater affinity for the ternary complex, which consists of the enzyme, the template/primer, and the deoxynucleoside triphosphate, than for the free enzyme or the enzyme-template/primer complex. researchgate.net

This compound and its derivatives have been evaluated for their ability to bind to and modulate the function of various receptors.

Excitatory Amino Acid Receptors: As previously discussed, decahydroisoquinoline-3-carboxylic acids have been extensively studied as antagonists of the NMDA receptor, a subtype of excitatory amino acid receptors. nih.gov These compounds have been shown to selectively antagonize responses mediated by NMDA in cortical wedge preparations, further confirming their role as NMDA receptor blockers. nih.gov

GABA Receptors: The interaction of decahydroquinoline carboxylic acids with GABA receptors has also been investigated. Pharmacological studies on cis-decahydroquinoline-5-carboxylic acid epimers, which incorporate a GABA-like moiety, revealed that these isomers have a low affinity for GABA receptors in vitro when compared to known GABA agonists. nih.gov However, some quinolone carboxylic acid derivatives have been shown to act as antagonists at both central and peripheral GABAA receptors. nih.gov

Hydroxy-carboxylic Acid Receptors: The hydroxy-carboxylic acid (HCA) receptors are a family of G-protein coupled receptors that are activated by endogenous hydroxy-carboxylic acids such as lactate, 3-hydroxy-butyric acid, and 3-hydroxy-octanoic acid. nih.govresearchgate.netguidetopharmacology.org These receptors, including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), are primarily expressed in adipocytes and are involved in the regulation of lipolysis. nih.govguidetopharmacology.org While the this compound scaffold contains a carboxylic acid group, which is essential for binding to HCA receptors, there is currently a lack of specific research literature detailing the interaction of these particular compounds with the HCA receptor family. nih.gov Given the therapeutic interest in HCA receptors for metabolic diseases, this could represent an area for future investigation.

Antimicrobial Spectrum and Mechanism of Action Studies

Analogues of this compound have demonstrated notable antimicrobial properties, particularly those based on the quinolone and quinoline-carboxylic acid core. Research has focused on their efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Derivatives of 4-oxoquinoline-3-carboxylic acid with a methyl group at the 8-position have been synthesized and evaluated for antibacterial activity. nih.gov One of the most potent compounds identified in this series was 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, which showed powerful antibacterial action against a wide range of Gram-positive and Gram-negative bacteria, including the often-resistant Pseudomonas aeruginosa. nih.gov

In another study, substituted hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acids were synthesized. mdpi.com These complex analogues displayed interesting activity, primarily against Gram-positive bacteria. mdpi.com For instance, one derivative showed significant efficacy against Staphylococcus aureus and Bacillus subtilis. mdpi.com Some compounds in this series also exhibited antifungal activity against Candida albicans. mdpi.com

Mechanistic studies suggest that for some quinoline analogues, the target is bacterial DNA gyrase. researchgate.net Molecular docking analyses of certain [2,3′-biquinoline]-4-carboxylic acid analogues against E. coli DNA gyrase B showed strong binding affinity, which correlated well with their in vitro antibacterial activity. researchgate.net This mechanism is characteristic of the broader class of quinolone antibiotics. semanticscholar.org

Table 1: Antimicrobial Activity of Selected Quinoline-3-Carboxylic Acid Analogues
Compound/Analogue ClassMicroorganismActivity (MIC, µg/mL)Reference
Substituted hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid (Compound 8)S. aureus0.39 mdpi.com
Substituted hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid (Compound 8)B. subtilis0.78 mdpi.com
Substituted hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid (Compound 5a)C. albicans1.56 mdpi.com
Substituted hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid (Compound 9)C. albicans0.78 mdpi.com
7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid (Compound 21)Gram-positive & Gram-negative bacteria (incl. P. aeruginosa)Highly Potent nih.gov

Antiprotozoal Activities (e.g., Antiplasmodial, Antitrypanosomal)

The quinoline core is historically significant in the development of antimalarial drugs, and modern research continues to explore its derivatives for antiprotozoal activity. Analogues of quinoline-carboxylic acid have been investigated for their potential to combat parasites like Plasmodium falciparum, the causative agent of malaria.

New analogues of quinoline-4-carboxylic acid have been synthesized and tested in vitro against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. nih.gov Several of these newly developed compounds demonstrated promising antiplasmodial activity and selectivity. nih.gov Further in vivo studies in mice infected with Plasmodium berghei showed that a single compound achieved a 98.1% reduction in parasitemia, effectively doubling the survival time compared to the untreated control group. nih.gov In contrast, a study on the carboxylic acid metabolite of the antimalarial drug piperaquine (B10710) found that it did not possess relevant in vitro antiplasmodial activity, with an IC50 value greater than 1.0 μM. nih.gov

Anticancer Activity Profiling in Cellular Models (In Vitro Cytotoxicity, Antiproliferative Effects)

The antiproliferative potential of this compound analogues has been evaluated in various cancer cell lines. These in vitro studies have highlighted the cytotoxicity of certain derivatives against human cancer cells.

For example, a series of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were tested against the MCF-7 human breast adenocarcinoma cell line. mdpi.com One specific compound from this series displayed superior anticancer activity compared to others, showing significant antiproliferative effects with an IC50 value of 1.73 ± 0.27 μg/mL. mdpi.com

Other research has focused on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which were evaluated against MCF-7 and K562 (chronic myelogenous leukemia) cell lines. nih.gov Certain compounds from this group were identified as being both potent and selective. nih.gov Mechanistic insights from related studies suggest that these compounds may act as DNA minor groove-binding agents. researchgate.net Simple quinoline-3-carboxylic acid itself was also found to have noteworthy growth inhibition capabilities against the MCF-7 cell line. nih.govresearchgate.net

Furthermore, hybrid molecules incorporating the quinoline structure have been explored. A series of quinoline-chalcone derivatives were assessed for antiproliferative activity against human gastric cancer (MGC-803), colon cancer (HCT-116), and breast cancer (MCF-7) cells. mdpi.com One compound, in particular, demonstrated excellent inhibitory potency against all three cell lines, with IC50 values significantly lower than the reference drug, 5-fluorouracil. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Analogues
Compound/Analogue ClassCancer Cell LineActivity (IC50)Reference
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c)MCF-7 (Breast)1.73 ± 0.27 µg/mL mdpi.com
Quinoline-Chalcone Derivative (Compound 12e)MGC-803 (Gastric)1.38 µM mdpi.com
HCT-116 (Colon)5.34 µM mdpi.com
MCF-7 (Breast)5.21 µM mdpi.com
2,4-disubstituted quinoline-3-carboxylic acid derivatives (Compounds 2f, 2l)MCF-7 (Breast), K562 (Leukemia)Potent and Selective nih.gov
Quinoline-3-carboxylic acidMCF-7 (Breast)Remarkable growth inhibition nih.govresearchgate.net

Neuromodulatory Effects and Central Nervous System Activity (e.g., GABA Agonism/Antagonism, Convulsant Properties)

The rigid structure of decahydroquinoline makes it a suitable scaffold for designing compounds that can interact with central nervous system (CNS) targets, such as neurotransmitter receptors. Preclinical research has explored analogues for their effects on the gamma-aminobutyric acid (GABA) system.

Pharmacological studies of two cis-decahydroquinoline-5-carboxylic acid epimers, which are structural isomers containing a GABA moiety, revealed complex CNS activity. nih.govnih.gov In vitro, these isomers showed little affinity for GABA receptors. nih.gov However, when administered via intracerebroventricular injection in mice, both compounds elicited convulsant activity. nih.gov This convulsive effect could be counteracted by pretreatment with the anticonvulsant n-dipropylacetate (valproate). nih.gov Further analysis suggested that one of the isomers might function as an indirect partial GABA agonist in vivo, while both isomers displayed properties of a GABA antagonist at higher concentrations, although this effect did not appear to be mediated by direct GABA receptor binding. nih.gov

Separately, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids were developed as antagonists for excitatory amino acid (EAA) receptors. nih.gov Within this series, specific compounds were identified as potent and selective antagonists of the AMPA and NMDA receptor subtypes. nih.gov For instance, (3S,4aR, 6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)- 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid was found to be a potent, selective, and systemically active AMPA antagonist. nih.gov

Anti-inflammatory and Analgesic Research

Analogues of this compound have been investigated for their potential to modulate inflammatory pathways. These studies have utilized in vitro and in vivo models of inflammation to characterize the activity of various derivatives.

In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophage cells, quinoline-3-carboxylic acid was found to have impressively appreciable anti-inflammatory properties. nih.govresearchgate.net

A substituted quinoline carboxylic acid, designated CL 306 ,293, demonstrated significant anti-inflammatory and antiarthritic effects in animal models. nih.gov In rats with adjuvant-induced arthritis, this compound suppressed both inflammation and associated joint destruction. nih.gov Mechanistic studies indicated that its anti-inflammatory action is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), as it did not affect cyclooxygenase or lipoxygenase activities. Instead, its effects are believed to be mediated, at least in part, by the downregulation of T-cell function. nih.gov

Table 3: Anti-inflammatory Activity of Selected Quinoline Carboxylic Acid Analogues
Compound/Analogue ClassModelObserved EffectReference
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity nih.govresearchgate.net
CL 306,293 (a substituted quinoline carboxylic acid)Adjuvant-induced arthritis in ratsSuppression of inflammation and joint destruction nih.gov
Delayed type hypersensitivity in dogsSuppression of inflammation nih.gov

Emerging Biological Activities and Therapeutic Explorations (e.g., HIV-1 Integrase Inhibition)

The therapeutic potential of this compound analogues continues to expand into new areas, with emerging research highlighting novel mechanisms of action. One of the most significant of these is the inhibition of HIV-1 integrase, a critical enzyme for viral replication.

The 4-quinolone-3-carboxylic acid scaffold has been instrumental in the development of clinically approved HIV-1 integrase inhibitors. nih.gov Research in this area has identified dicaffeoylquinic acids (DCQAs) and their synthetic analogue, L-chicoric acid, as a novel class of potent integrase inhibitors. nih.gov These compounds inhibit the catalytic activities of HIV-1 integrase in vitro with IC50 values in the range of 0.1 to 1 μM. nih.gov Studies have shown that this inhibition is selective for the integrase enzyme and not the DNA substrate. nih.gov Furthermore, the mechanism of inhibition by DCQAs has been characterized as irreversible. nih.gov These compounds also inhibit HIV-1 replication in cultured cells at low micromolar concentrations. nih.govresearchgate.net Other research efforts have involved merging the pharmacophore of salicylhydrazide, another known integrase inhibitor, with the 4-quinolone-3-carboxylic acid platform to create hybrid molecules with modest anti-HIV-1 activity. nih.gov

Table 4: Activity of Quinic/Quinolone Acid Analogues against HIV-1 Integrase
CompoundActivityIC50 ValueReference
Dicaffeoylquinic acids (DCQAs)In vitro inhibition of integrase catalytic activity0.1 - 1 µM nih.gov
L-chicoric acidIn vitro inhibition of integrase catalytic activity0.1 - 1 µM nih.gov
Dicaffeoylquinic acids (DCQAs) & L-chicoric acidInhibition of HIV-1 replication in tissue culture2 - 7 µM nih.gov

Computational and Theoretical Chemistry Applications to Decahydroquinoline 3 Carboxylic Acid Research

Quantum Mechanical Studies and Electronic Structure Analysis (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of decahydroquinoline-3-carboxylic acid at the electronic level. nih.govmdpi.com DFT calculations can determine the molecule's most stable three-dimensional structure by optimizing its geometry to a minimum energy state. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to analyze the electronic landscape of the molecule. mdpi.com By calculating the distribution of electron density, researchers can identify regions that are electron-rich or electron-poor. This information is vital for predicting the molecule's reactivity. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into its ability to donate or accept electrons in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. rsc.org Other calculated electronic properties, such as the electrostatic potential map, electronegativity, and chemical hardness, further elucidate the molecule's reactive sites and potential for intermolecular interactions. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govphyschemres.org This method is crucial for hypothesizing the potential biological targets of a compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy value. semanticscholar.org

The results of a docking study can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.govphyschemres.org For example, docking this compound into the active site of a hypothetical enzyme could show the carboxylic acid group forming a key hydrogen bond with a lysine (B10760008) residue, while the decahydroquinoline (B1201275) ring sits (B43327) in a hydrophobic pocket.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time in a simulated physiological environment. MD simulations provide a more realistic view of the binding stability by accounting for the flexibility of both the ligand and the protein. physchemres.org

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein

Parameter Result Interpretation
Binding Affinity -8.5 kcal/mol Predicts a strong and favorable binding interaction.
Key Interacting Residues LYS-7, TYR-183, ILE-8 Identifies specific amino acids crucial for binding. physchemres.orgsemanticscholar.org
Hydrogen Bonds Formed 2 (with LYS-7, TYR-183) Indicates specific, strong directional interactions stabilizing the complex. physchemres.org

In Silico Prediction of Pharmacological Properties and Absorption/Distribution Profiles

Before a compound can be considered for further development, it is essential to assess its potential pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecule's structure, saving significant resources. nih.govnih.gov

One of the most common assessments is evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. These rules correlate a molecule's structural and physicochemical properties—such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors—with its potential for good oral bioavailability. researchgate.netresearchgate.net Computational models can quickly calculate these descriptors for this compound and its derivatives to flag any potential liabilities early in the discovery process. Other properties, such as the number of rotatable bonds (an indicator of molecular flexibility) and the topological polar surface area (TPSA, which correlates with cell permeability), are also commonly predicted. researchgate.net

Table 3: Predicted ADME Properties for a this compound Derivative

Property Predicted Value Lipinski's Guideline Compliance
Molecular Weight 197.25 g/mol < 500 Yes
LogP (Octanol/Water) 1.8 ≤ 5 Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes
Number of Rotatable Bonds 2 N/A Favorable (indicates good flexibility)

Computational Methods for Stereochemical Assignment and Conformational Prediction

This compound is a chiral molecule with multiple stereocenters, meaning it can exist in various stereoisomeric forms. The specific three-dimensional arrangement of atoms (the absolute configuration) is critical as different stereoisomers can have vastly different biological activities. Computational methods are powerful tools for determining the absolute configuration of chiral molecules. uantwerpen.be

Techniques such as Vibrational Circular Dichroism (VCD) spectroscopy can be used experimentally to distinguish between enantiomers. The assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with spectra predicted computationally for each possible enantiomer. DFT calculations are used to predict the theoretical VCD spectra for the (R, R), (S, S), (R, S), and (S, R) configurations, for example. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure. uantwerpen.be

Furthermore, due to the flexibility of its saturated ring system, this compound can exist in multiple conformations (e.g., chair, boat). Computational conformational analysis is used to identify the most stable, low-energy conformers. This is crucial because the molecule's biological activity is often dictated by the specific conformation it adopts when interacting with a biological target. uantwerpen.be

Natural Product Origin and Biosynthetic Pathways of Decahydroquinoline Derivatives

Isolation and Structural Characterization of Decahydroquinoline (B1201275) Alkaloids from Diverse Natural Sources (e.g., Tunicates, Amphibian Skin, Plants)

The decahydroquinoline skeleton is a recurring motif in alkaloids isolated from various animal sources, particularly amphibian skin and marine tunicates. However, they are not commonly reported from plant sources, which are typically known for aromatic quinoline (B57606) alkaloids like quinine .

Amphibian Skin: A significant number of decahydroquinoline alkaloids have been identified in the skin extracts of poison frogs mdpi.com. These compounds are part of a chemical defense mechanism that protects the frogs from predators. Over 50 distinct decahydroquinolines have been detected in these amphibians mdpi.com.

One of the most well-studied sources is the Panamanian poison frog, Oophaga (Dendrobates) pumilio. From this species, alkaloids such as cis-195A and cis-211A have been isolated and characterized mdpi.comnih.gov. The initial structural determination of cis-195A was confirmed by X-ray crystallography mdpi.com. Decahydroquinolines are also found in other anuran families, including Mantellidae, Bufonidae, and Myobatrachidae. For instance, 2-methyl-5-propyldecahydroquinoline and 5-methyl-2-propyldecahydroquinoline were identified in the Madagascan frog Mantella betsileo antforum.nl.

Tunicates: The marine environment is another source of these rare alkaloids. Researchers have isolated several decahydroquinoline derivatives from a tropical marine tunicate of the genus Didemnum. These compounds, named lepadins, exhibit significant biological activity. The isolated structures include lepadin D , lepadin E , and lepadin F , which represent some of the only decahydroquinoline derivatives known from marine sources nih.govnih.gov.

The structures of these complex molecules are typically elucidated using a combination of spectroscopic techniques, primarily mass spectrometry (MS) for determining molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the atoms.

Isolated CompoundNatural SourceSource Type
cis-195A Oophaga (Dendrobates) pumilioAmphibian Skin
cis-211A Oophaga (Dendrobates) pumilioAmphibian Skin
2-methyl-5-propyldecahydroquinoline Mantella betsileoAmphibian Skin
5-methyl-2-propyldecahydroquinoline Mantella betsileoAmphibian Skin
Lepadin D Didemnum sp.Marine Tunicate
Lepadin E Didemnum sp.Marine Tunicate
Lepadin F Didemnum sp.Marine Tunicate

Chemical Synthesis as a Tool for Confirming Natural Product Structures and Absolute Configurations

While spectroscopic methods are powerful tools for determining the chemical structure of a newly isolated natural product, they often cannot unambiguously establish its absolute stereochemistry. Chemical synthesis provides the ultimate proof of structure and is an indispensable tool for confirming the absolute configuration of chiral molecules. By synthesizing all possible stereoisomers of a proposed structure and comparing their spectroscopic and physical properties (such as optical rotation) to those of the natural compound, the exact three-dimensional arrangement of the natural product can be determined.

The total synthesis of poison frog alkaloids provides a clear example of this principle. The alkaloid cis-211A , isolated from Oophaga pumilio, had a known planar structure and relative stereochemistry, but its absolute configuration remained unknown for years mdpi.comnih.gov.

A total synthesis effort successfully produced cis-211A in a stereocontrolled manner mdpi.comnih.gov. The key steps of the synthesis allowed for the precise establishment of each chiral center. Upon completion, the synthetic cis-211A was found to have an optical rotation value ([α]D) of -11.5. This value was in excellent agreement with the reported value of -11.7 for the naturally occurring alkaloid. This match unequivocally established the absolute stereochemistry of natural cis-211A as (2R, 4aR, 5R, 6S, 8aS) nih.gov.

Interestingly, this synthetic confirmation revealed that the absolute configuration of the decahydroquinoline core of cis-211A is the mirror image of that found in its co-isolated congener, cis-195A , despite both alkaloids being found in the same frog species mdpi.comnih.gov. This highlights the power of total synthesis not only in confirming structures but also in revealing subtle and fascinating details about the natural world.

Analytical and Spectroscopic Methodologies in Decahydroquinoline 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of decahydroquinoline-3-carboxylic acid. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide extensive information on the molecular framework, connectivity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. Protons alpha to the carbonyl group of the carboxylic acid are typically observed in the 2.0-3.0 ppm region due to the deshielding effect of the carbonyl carbon libretexts.org. The acidic proton of the carboxyl group (–COOH) itself is expected to resonate significantly downfield, generally between 10 and 13 ppm, although it can be subject to exchange with deuterated solvents, rendering it invisible princeton.edu. The protons on the saturated decahydroquinoline (B1201275) ring system would appear as a complex series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key signal is that of the carboxyl carbon (C=O), which appears in a distinct downfield region, typically between 170 and 185 ppm for carboxylic acids princeton.edu. The sp³ hybridized carbons of the decahydroquinoline ring would resonate in the upfield region of the spectrum. The exact chemical shifts are sensitive to the stereochemistry of the ring fusion (cis or trans) and the orientation of the substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the decahydroquinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the carboxylic acid group and the decahydroquinoline ring and for assigning quaternary carbons princeton.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, providing critical information for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings and the axial or equatorial positions of substituents.

Table 1: Expected NMR Chemical Shift Ranges for this compound This table is generated based on typical values for related functional groups and structures.

Nucleus Functional Group Expected Chemical Shift (δ) ppm
¹H Carboxyl (-COOH ) 10.0 - 13.0 princeton.edu
¹H Alpha-proton (-CH -COOH) 2.0 - 3.0 libretexts.org
¹H Ring Protons (-CH-, -CH₂-) 1.0 - 4.0
¹³C Carbonyl (-C OOH) 170 - 185 princeton.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds. echemi.com

The most prominent features in the IR spectrum of a carboxylic acid are:

O–H Stretch: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer echemi.comorgchemboulder.com. This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of alcohols orgchemboulder.com.

C=O Stretch: An intense, sharp absorption corresponding to the carbonyl group stretch appears between 1760 and 1690 cm⁻¹ orgchemboulder.com. Its exact position can be influenced by hydrogen bonding.

C–O Stretch: A medium intensity band for the carbon-oxygen single bond stretch is typically found in the 1320-1210 cm⁻¹ region orgchemboulder.com.

N-H Stretch: A moderate absorption may be present around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the decahydroquinoline ring.

C-H Stretch: Absorptions for the C-H bonds of the saturated ring system appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretch 3300 - 2500 Strong, Very Broad orgchemboulder.com
C-H (sp³) Stretch 3000 - 2850 Medium to Strong
C=O (Carboxylic Acid) Stretch 1760 - 1690 Strong, Sharp orgchemboulder.com
N-H Stretch 3500 - 3300 Medium

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and molecular formula of this compound and to gain insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

In electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. Predicted m/z values for various adducts of the parent compound (C₁₀H₁₇NO₂) have been calculated uni.lu. For instance, the [M+H]⁺ ion is predicted at an m/z of 184.13321, while the [M-H]⁻ ion is predicted at 182.11865 uni.lu.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses. A common fragmentation pathway for carboxylic acids involves the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of an acylium ion (R-CO⁺) libretexts.org. Other fragmentations would involve the decahydroquinoline ring system.

**Table 3: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₇NO₂) ** Data predicted using CCSbase. uni.lu

Adduct Predicted m/z
[M+H]⁺ 184.13321
[M+Na]⁺ 206.11515
[M-H]⁻ 182.11865

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be generated.

This method provides definitive information on:

Molecular Connectivity and Bond Lengths/Angles: It confirms the atomic connections established by other spectroscopic methods.

Stereochemistry: It unequivocally establishes the relative stereochemistry at all chiral centers, including the configuration of the ring fusion (cis or trans) and the orientation of the carboxylic acid group.

Absolute Configuration: For chiral molecules, analysis of a good quality crystal can determine the absolute configuration (R or S) at each stereocenter, which is crucial for understanding biological activity. In a study of related tetrahydroisoquinoline alkaloids, X-ray diffraction was used to confirm the structure and assign the absolute configuration mdpi.com.

Conformation and Intermolecular Interactions: It reveals the preferred conformation of the molecule in the solid state and illustrates intermolecular interactions, such as the hydrogen-bonding networks involving the carboxylic acid and amine functionalities.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, Enantioselective HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation, purification, and assessment of the purity of this compound.

Reverse-Phase HPLC (RP-HPLC): This is a common mode used for purity analysis and purification. A nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with acid modifiers like formic acid for better peak shape sielc.com. The retention time of the compound can be used for its identification and the peak area for its quantification.

Enantioselective HPLC: Since this compound possesses multiple chiral centers, it can exist as various stereoisomers, including enantiomers. Separating these enantiomers is critical, as they may have different biological properties. Enantioselective HPLC is the primary method for this purpose and can be achieved through two main strategies:

Chiral Stationary Phases (CSPs): The sample is passed through a column containing a chiral selector immobilized on the stationary phase (e.g., cellulose or amylose derivatives) nih.gov. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column nih.govresearchgate.net. This approach has been successfully applied to other quinoline-carboxylic acid derivatives nih.gov.

The development of a robust HPLC method is crucial for quality control, allowing for the precise determination of both chemical and enantiomeric purity of this compound samples.

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